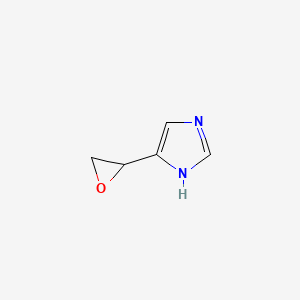

5-(oxiran-2-yl)-1H-imidazole

Description

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

5-(oxiran-2-yl)-1H-imidazole |

InChI |

InChI=1S/C5H6N2O/c1-4(5-2-8-5)7-3-6-1/h1,3,5H,2H2,(H,6,7) |

InChI Key |

JNVCXMLOIOQPLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CN=CN2 |

Origin of Product |

United States |

Mechanistic Insights into the Chemical Reactivity and Transformations of 5 Oxiran 2 Yl 1h Imidazole

Reactivity Profile of the Oxirane Ring

The chemical behavior of 5-(oxiran-2-yl)-1H-imidazole is largely dictated by the oxirane (epoxide) ring, a three-membered heterocycle containing an oxygen atom. This ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by a variety of reagents. The high reactivity of epoxides, coupled with their stability-reactivity balance, makes them valuable intermediates in organic synthesis. nih.gov The imidazole (B134444) moiety, being an electron-rich aromatic heterocycle, can influence the reactivity of the adjacent oxirane ring through electronic effects and can also participate in reactions as a nucleophile or a base.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of the oxirane ring is its cleavage by nucleophiles. This process alleviates the inherent ring strain and results in the formation of a functionalized alcohol. The reaction can proceed via two main mechanistic pathways, SN1 or SN2, depending on the reaction conditions (acidic, basic, or neutral) and the structure of the epoxide and the nucleophile.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom, a principle often referred to as Krasusky's rule. mdpi.comdoaj.org

In the case of this compound, the oxirane ring is attached to the C5 position of the imidazole ring. The two carbon atoms of the oxirane ring are not equivalent; one is a terminal CH2 group, and the other is a CH group bonded to the imidazole ring. Consequently, nucleophilic attack is expected to occur predominantly at the less sterically hindered terminal carbon atom.

Carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, are potent reagents for forming new carbon-carbon bonds through the ring-opening of epoxides. youtube.comkhanacademy.org These reactions are typically carried out in aprotic solvents, followed by an aqueous workup to protonate the resulting alkoxide.

The reaction of an epoxide with a Grignard reagent (R-MgX) serves as a classic example. The carbanionic character of the Grignard reagent allows it to attack one of the epoxide carbons, leading to the formation of a β-substituted alcohol after protonation. youtube.com For this compound, the expected reaction with a Grignard reagent would yield a secondary alcohol, with the 'R' group from the Grignard reagent attached to the terminal carbon of the original oxirane ring.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |

| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary alcohol |

| Acetylide | Sodium acetylide (HC≡CNa) | Propargyl alcohol derivative |

| Cyanide | Potassium cyanide (KCN) | β-hydroxy nitrile |

Table 1: Examples of Carbon-Based Nucleophiles and Expected Product Types from Reaction with this compound.

Nitrogen-containing nucleophiles, including ammonia, primary and secondary amines, and azides, readily open epoxide rings to produce valuable β-amino alcohols. niscpr.res.in These compounds are significant structural motifs in many biologically active molecules and pharmaceutical agents. The imidazole ring itself can act as a nucleophile, potentially leading to intermolecular reactions or catalysis. The reaction of epoxides with amines is a well-established method for synthesizing β-amino alcohols and can be performed under various conditions, including solvent-free heating. researchgate.net

For instance, the reaction of an epoxide with an amine like piperidine proceeds via nucleophilic attack of the nitrogen atom on the less substituted carbon of the oxirane ring. mdpi.com Similarly, various imidazole and benzimidazole nucleophiles can be used to open epoxide rings, often in a regioselective manner. researchgate.net The chalcone-derived oxirane rings have been successfully opened with diverse nitrogen nucleophiles to synthesize various pyrazole and imidazole derivatives. rsc.org

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Aniline (C₆H₅NH₂) | N-substituted β-amino alcohol |

| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | N,N-disubstituted β-amino alcohol |

| Azide (B81097) | Sodium azide (NaN₃) | β-azido alcohol |

| Imidazole | Imidazole (C₃H₄N₂) | 1-(β-hydroxyalkyl)imidazole derivative |

Table 2: Examples of Nitrogen-Based Nucleophiles for Epoxide Ring-Opening.

Oxygen-based nucleophiles such as water, alcohols, and phenols can also open the oxirane ring, yielding diols or β-hydroxy ethers. These reactions are often catalyzed by either acid or base. In basic conditions, an alkoxide or hydroxide ion acts as the nucleophile in a standard SN2 attack.

For example, in the presence of a base, an alcohol (ROH) is deprotonated to form a more potent alkoxide nucleophile (RO⁻), which then attacks the epoxide. Theoretical studies on imidazole-catalyzed phenol-epoxide ring-opening reactions show that the reaction can proceed via the nucleophilic attack of the imidazole nitrogen on the epoxide, which then facilitates the attack by the phenoxide ion. researchgate.net

| Nucleophile | Reagent Example | Condition | Product Type |

| Hydroxide | Sodium hydroxide (NaOH) | Basic | 1,2-Diol |

| Alkoxide | Sodium methoxide (NaOCH₃) | Basic | β-hydroxy ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Basic | β-hydroxy aryl ether |

| Water | H₂O | Acid or Base Catalyzed | 1,2-Diol |

Table 3: Common Oxygen-Based Nucleophiles and Corresponding Products.

Thiols are excellent nucleophiles for the ring-opening of epoxides, a reaction often referred to as the "thiol-epoxy click reaction". mdpi.comdoaj.org This reaction is highly efficient and regioselective, typically proceeding under mild conditions to yield β-hydroxy thioethers. The reaction follows Krasusky's rule, with the thiolate anion attacking the less sterically hindered carbon of the epoxide. mdpi.comdoaj.org This transformation is valuable for applications in materials science and the synthesis of biologically active compounds. mdpi.com

The reaction can often be catalyzed by a base, which deprotonates the thiol (RSH) to form the more nucleophilic thiolate (RS⁻). The resulting β-hydroxy thioether is a versatile functional group for further chemical modifications.

| Nucleophile | Reagent Example | Product Type |

| Thiolate | Sodium thiophenoxide (NaSPh) | β-hydroxy thioether |

| Hydrogen Sulfide | Sodium hydrosulfide (NaSH) | β-mercapto alcohol |

Table 4: Sulfur-Based Nucleophiles for Epoxide Ring-Opening.

Electrophilic Activation of the Epoxide

The reactivity of the oxirane ring towards nucleophiles can be significantly enhanced by electrophilic activation. This is typically achieved using Brønsted or Lewis acids.

In the presence of an acid, the oxygen atom of the epoxide is protonated (by a Brønsted acid) or coordinates to the Lewis acid. This activation makes the epoxide carbon atoms more electrophilic and thus more susceptible to attack by even weak nucleophiles.

The mechanism of ring-opening under acidic conditions has more SN1 character compared to the basic pathway. The protonated epoxide can be represented by a resonance structure with a partial positive charge on the carbon atoms. This positive charge is more stable on the more substituted carbon atom, leading to a preference for nucleophilic attack at this position. Therefore, the regioselectivity of acid-catalyzed epoxide ring-opening can be opposite to that observed under basic conditions, particularly when the epoxide carbons have significantly different substitution patterns.

Lewis acids such as zinc(II), bismuth(III), or titanium(IV) compounds can also serve as effective catalysts for epoxide ring-opening reactions. beilstein-journals.org They coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating nucleophilic attack. This strategy is often employed to improve reaction rates and control regioselectivity. beilstein-journals.org

Rearrangement Reactions Involving the Oxirane Moiety

The strained three-membered ring of the oxirane moiety makes it susceptible to various rearrangement reactions, which can be catalyzed by either acid or base. These reactions typically proceed via cleavage of a carbon-oxygen bond, followed by migration of a substituent to generate a more stable carbonyl compound, such as an aldehyde or ketone.

Acid-Catalyzed Rearrangement:

Under acidic conditions, the oxirane oxygen is first protonated, creating a good leaving group and facilitating ring-opening. The subsequent cleavage of the C-O bond leads to the formation of a carbocationic intermediate. The stability of this carbocation dictates the course of the reaction. For this compound, protonation would be followed by the opening of the ring to form a secondary carbocation stabilized by the adjacent imidazole ring. A subsequent 1,2-hydride shift would lead to the formation of a more stable species, which upon deprotonation yields a ketone. This type of transformation is known as the Meinwald rearrangement. The process is initiated by an acid catalyst which protonates the epoxide oxygen, followed by cleavage of the C-O bond to form a carbocation, and concludes with a 1,2-hydride shift to yield the final carbonyl product.

Base-Catalyzed Rearrangement:

In the presence of a strong, non-nucleophilic base, rearrangement can be initiated by the abstraction of a proton from the carbon atom of the oxirane ring (α-lithiation), followed by ring-opening and rearrangement. This pathway can lead to the formation of allylic alcohols. However, this reaction generally requires very strong bases like organolithium reagents and is less common than acid-catalyzed rearrangements for simple epoxides.

| Catalyst Type | Key Intermediate | Potential Product | Named Reaction |

| Acid (e.g., H₂SO₄, Lewis Acids) | Carbocation | Ketone/Aldehyde | Meinwald Rearrangement |

| Strong Base (e.g., LDA, n-BuLi) | Carbanion/Carbenoid | Allylic Alcohol | Epoxide-to-Allylic Alcohol Rearrangement |

Reactivity Profile of the Imidazole Heterocycle

The imidazole ring in this compound is an aromatic heterocycle containing two nitrogen atoms, which confer a unique reactivity profile. One nitrogen atom (N1) is of the "pyrrole-type" and bears a proton, while the other (N3) is of the "pyridine-type" and has a lone pair of electrons available for reaction.

Reactions at Nitrogen Atoms (N1 and N3)

N-alkylation and N-acylation are fundamental reactions of the imidazole ring. The reaction typically occurs at the more nucleophilic pyridine-type nitrogen (N3). However, due to the tautomerism of the imidazole ring, a mixture of products can often be formed. When the imidazole is deprotonated to form the imidazolate anion, the negative charge is delocalized over both nitrogen atoms, making both susceptible to electrophilic attack. reddit.com

The regioselectivity of these reactions is influenced by several factors:

Steric Hindrance: The substituent at the C5 position (the oxiranyl group) can sterically hinder the approach of the electrophile to the adjacent N1 nitrogen, favoring reaction at the more accessible N3 nitrogen. otago.ac.nz

Electronic Effects: The oxirane ring is an electron-withdrawing group, which decreases the electron density of the imidazole ring and reduces the nucleophilicity of both nitrogen atoms. This effect is more pronounced at the adjacent N1 atom. otago.ac.nz

Reaction Conditions: Under basic conditions, the imidazolate anion is the reacting species, and regioselectivity is often governed by a combination of steric and electronic factors. otago.ac.nz In neutral or acidic conditions, the reaction proceeds on the neutral imidazole, where the position of the tautomeric equilibrium plays a crucial role. otago.ac.nz

| Reaction | Electrophile | Favored Site of Attack | Influencing Factors |

| N-Alkylation | Alkyl Halide (R-X) | N3 | Steric hindrance from C5-substituent, electronic effects, tautomeric equilibrium. |

| N-Acylation | Acyl Chloride (RCOCl) | N3 | Generally more selective for the less hindered nitrogen; resulting N-acylimidazole is highly reactive. nih.gov |

Imidazole is an amphoteric molecule, capable of acting as both a base and a weak acid. The pyridine-type nitrogen (N3) is the basic site, with a pKa of its conjugate acid around 7, making imidazole a moderately good base. globalresearchonline.net Protonation of this compound would readily occur at N3 to form a symmetric imidazolium (B1220033) cation.

The imidazole ring of this compound exists as two rapidly interconverting tautomers: 4-(oxiran-2-yl)-1H-imidazole and this compound. The position of this equilibrium is influenced by the nature of the substituent. Electron-withdrawing groups, such as the oxirane moiety, tend to favor the tautomer where the substituent is at the C4 position. otago.ac.nz This is because this arrangement places the electron-withdrawing group further from the acidic N-H proton, leading to greater thermodynamic stability. Therefore, it is predicted that the 4-(oxiran-2-yl)-1H-imidazole tautomer would be the major form in equilibrium. otago.ac.nz

Reactions at Carbon Atoms (C2, C4, C5)

The imidazole ring is an electron-rich aromatic system and is generally reactive towards electrophilic aromatic substitution. The positions most susceptible to attack are C4 and C5, followed by C2. globalresearchonline.net The attack at C4 or C5 is favored because the resulting cationic intermediate (sigma complex) is more stable. globalresearchonline.net

However, the reactivity and regioselectivity are strongly influenced by substituents on the ring. The oxiranyl group at C5 is electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack. wikipedia.org This deactivation makes electrophilic substitution reactions on this compound challenging to achieve.

Deprotonation and Carbenoid Chemistry

The interaction between the imidazole and oxirane moieties in this compound can lead to the generation of a reactive carbenoid species, specifically an N-heterocyclic carbene (NHC). This process is initiated by the nucleophilic attack of the N-3 atom of the imidazole ring on the adjacent methylene carbon of the oxirane. This intramolecular reaction is facilitated by the proximity of the two reactive centers, leading to the formation of a zwitterionic imidazolium alkoxide intermediate.

A crucial feature of this zwitterion is the enhanced acidity of the proton at the C-2 position of the imidazolium ring. The negatively charged alkoxide, held in close proximity, can act as an internal Brønsted base, abstracting this acidic proton. This intramolecular deprotonation results in the in-situ generation of an N-heterocyclic carbene. This NHC is a highly reactive intermediate, characterized by a nucleophilic divalent carbon atom, which can participate in a variety of subsequent chemical transformations. The proposed mechanism for this transformation is depicted below:

Scheme 1: Proposed Mechanism for NHC Generation from this compound

Intramolecular Alkylation: The lone pair of electrons on the N-3 atom of the imidazole ring attacks the less sterically hindered carbon of the oxirane ring, leading to the formation of a five-membered ring and a zwitterionic imidazolium alkoxide intermediate.

Intramolecular Deprotonation: The alkoxide oxygen, acting as an internal base, abstracts the acidic proton from the C-2 position of the imidazolium ring.

NHC Formation: This proton transfer event results in the formation of a neutral N-heterocyclic carbene and a primary alcohol.

This method of generating NHCs from imidazoles and oxiranes is a known strategy in organic synthesis, often employed for organocatalysis. In the case of this compound, the intramolecular nature of the process offers the potential for novel reactivity and the formation of unique products.

Cascade and Tandem Reaction Pathways

The in-situ generation of the N-heterocyclic carbene from this compound can be the initiating step for a variety of cascade and tandem reaction sequences. These reactions are highly efficient, as multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates.

One prominent example of a tandem reaction involving NHCs is the benzoin condensation . The NHC generated from this compound can catalyze the dimerization of aldehydes to form α-hydroxy ketones (benzoins). In this process, the NHC first adds to an aldehyde to form a Breslow intermediate, which then attacks a second molecule of the aldehyde, ultimately leading to the benzoin product and regeneration of the NHC catalyst. The intramolecularly generated alcohol from the initial cyclization can potentially influence the solubility and reactivity of the catalytic species.

Furthermore, the structure of this compound is primed for intramolecular cascade reactions that lead to the formation of fused heterocyclic systems. Following the initial intramolecular N-alkylation to form the zwitterionic intermediate, a subsequent intramolecular cyclization can occur. For instance, the alkoxide could attack another electrophilic site within the molecule, or a rearrangement could take place, leading to the formation of novel polycyclic structures.

A plausible cascade pathway could involve the initial ring-opening of the oxirane by the imidazole N-3, followed by a rearrangement of the resulting zwitterion and a subsequent cyclization to form a fused bicyclic or tricyclic system. The specific outcome of such a cascade would be highly dependent on the reaction conditions, including temperature, solvent, and the presence of any additives or catalysts.

| Reaction Type | Initiating Step | Key Intermediates | Potential Products |

| Tandem Catalysis | NHC formation | Breslow intermediate | α-Hydroxy ketones (from aldehydes) |

| Intramolecular Cascade | N-alkylation/Oxirane opening | Zwitterionic imidazolium alkoxide | Fused imidazole heterocycles |

Table 1: Potential Cascade and Tandem Reactions of this compound

Stereochemical Control and Diastereoselectivity in Transformations

The transformations of this compound present interesting stereochemical considerations due to the presence of a stereocenter at the oxirane ring. The starting material can exist as either the (R)- or (S)-enantiomer. The stereochemistry of this starting material can significantly influence the stereochemical outcome of subsequent reactions.

In the initial intramolecular N-alkylation step, the attack of the imidazole nitrogen on the chiral carbon of the oxirane proceeds with an inversion of configuration, a characteristic feature of SN2 reactions. This means that the stereochemistry of the newly formed stereocenter in the zwitterionic intermediate is directly determined by the stereochemistry of the starting oxirane.

Subsequent reactions of this chiral intermediate can proceed with varying degrees of diastereoselectivity. For instance, if the generated NHC participates in a reaction that creates a new stereocenter, the existing stereocenter in the molecule can direct the stereochemical outcome of this new center, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will be influenced by steric and electronic factors in the transition state.

For example, in a tandem benzoin condensation catalyzed by the chiral NHC derived from a single enantiomer of this compound, it is conceivable that the reaction could proceed with some degree of enantioselectivity, producing an excess of one enantiomer of the benzoin product.

The diastereoselectivity of intramolecular cascade reactions would also be highly dependent on the initial stereochemistry of the oxirane. The formation of fused ring systems would involve the creation of multiple new stereocenters, and the relative stereochemistry of these centers would be controlled by the facial selectivity of the intramolecular cyclization steps, which in turn is influenced by the conformation of the intermediates.

| Starting Material Stereoisomer | Intermediate Stereochemistry | Potential for Diastereoselective/Enantioselective Reactions |

| (R)-5-(oxiran-2-yl)-1H-imidazole | Chiral zwitterion and NHC | High |

| (S)-5-(oxiran-2-yl)-1H-imidazole | Chiral zwitterion and NHC | High |

| Racemic this compound | Racemic mixture of intermediates | Formation of diastereomeric products |

Table 2: Stereochemical Considerations in the Reactions of this compound

Derivatization Strategies and Analogue Development Based on 5 Oxiran 2 Yl 1h Imidazole

Functionalization at the Imidazole (B134444) Ring

The imidazole ring of 5-(oxiran-2-yl)-1H-imidazole offers several positions for functionalization, primarily at the nitrogen atoms and the C2 and C4 carbons.

N-Functionalization: The imidazole ring contains two nitrogen atoms, one of which is a secondary amine (N-H) and the other a tertiary amine. The N-H group is the more reactive site for electrophilic substitution.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates in the presence of a base. The choice of base and solvent can influence the regioselectivity between the N1 and N3 positions.

N-Arylation: Arylation of the imidazole nitrogen can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, using aryl halides as coupling partners.

N-Acylation: The introduction of an acyl group can be accomplished using acyl chlorides or anhydrides. This reaction typically proceeds readily at the N-H position.

C-Functionalization: The carbon atoms of the imidazole ring can also be functionalized, although this generally requires more specific conditions.

C2-Lithiation followed by Electrophilic Quench: The C2 proton is the most acidic carbon-bound proton on the imidazole ring and can be removed by a strong base like n-butyllithium to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce substituents at the C2 position.

C4/C5-Halogenation: Direct halogenation of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically leading to substitution at the C4 or C5 position, depending on the reaction conditions and the directing effects of the oxiranyl group.

| Position | Functionalization Strategy | Reagents/Conditions | Potential Products |

| N1/N3 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-5-(oxiran-2-yl)-1H-imidazole derivatives |

| N1/N3 | N-Arylation | Aryl halide, Catalyst (e.g., CuI, Pd(OAc)2), Base | N-Aryl-5-(oxiran-2-yl)-1H-imidazole derivatives |

| C2 | C-H Lithiation and Electrophilic Quench | n-BuLi, Electrophile (e.g., R-X, R-CHO) | 2-Substituted-5-(oxiran-2-yl)-1H-imidazole derivatives |

| C4/C5 | Halogenation | NBS, NCS | 4/5-Halo-5-(oxiran-2-yl)-1H-imidazole derivatives |

Functionalization at the Oxirane Ring

The oxirane (epoxide) ring is a strained three-membered ring, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity provides a versatile handle for introducing diverse functionalities. The regioselectivity of the ring-opening (attack at the Cα or Cβ of the oxirane) can often be controlled by the choice of nucleophile and reaction conditions (acidic or basic).

Ring-Opening with Nucleophiles:

Amines: Reaction with primary or secondary amines leads to the formation of β-amino alcohols. This is a common strategy for introducing amine functionalities.

Thiols: Thiols can open the epoxide ring to yield β-hydroxy thioethers.

Azides: The use of azide (B81097) nucleophiles, followed by reduction, provides a route to β-amino alcohols.

Alcohols/Phenols: In the presence of an acid or base catalyst, alcohols or phenols can act as nucleophiles to form β-alkoxy or β-aryloxy alcohols.

Cyanide: The addition of cyanide, followed by hydrolysis, can be used to introduce a carboxylic acid group.

| Nucleophile | Product Type | General Structure of Product |

| R-NH2 | β-Amino alcohol | 1-(1H-imidazol-5-yl)-3-(alkylamino)propan-2-ol |

| R-SH | β-Hydroxy thioether | 1-(1H-imidazol-5-yl)-3-(alkylthio)propan-2-ol |

| NaN3 | β-Azido alcohol | 1-Azido-3-(1H-imidazol-5-yl)propan-2-ol |

| R-OH | β-Alkoxy alcohol | 1-Alkoxy-3-(1H-imidazol-5-yl)propan-2-ol |

Synthesis of Polyfunctionalized Imidazole-Oxirane Conjugates

By combining the derivatization strategies for both the imidazole and oxirane rings, it is theoretically possible to synthesize a wide array of polyfunctionalized conjugates. For instance, one could first functionalize the imidazole ring and then perform a ring-opening reaction on the oxirane, or vice versa. The sequence of these reactions would depend on the compatibility of the functional groups and the desired final product.

A hypothetical synthetic pathway could involve:

N-alkylation of the imidazole ring of this compound.

Ring-opening of the resulting N-alkylated oxirane with a suitable nucleophile, such as an amine or thiol.

This two-step process would lead to a polyfunctionalized molecule with substituents on both the imidazole nitrogen and the side chain derived from the oxirane ring.

Development of Hybrid Molecular Structures

The this compound scaffold can serve as a building block for the creation of more complex hybrid molecular structures. This could involve incorporating this moiety into larger molecules or using it as a starting point for the synthesis of fused heterocyclic systems.

Coupling to other heterocyclic systems: The functional groups introduced through derivatization can be used to link the imidazole-oxirane scaffold to other heterocyclic rings, creating hybrid molecules with potentially novel properties.

Intramolecular cyclization: By introducing appropriate functional groups on both the imidazole and the opened oxirane side chain, intramolecular cyclization reactions could be designed to construct fused bicyclic or tricyclic systems. For example, an N-alkylated imidazole with a terminal amino group on the side chain could potentially undergo cyclization to form a piperazine (B1678402) or diazepine (B8756704) ring fused to the imidazole.

The development of such hybrid structures would be guided by the principles of medicinal chemistry and rational drug design, aiming to combine the pharmacophoric features of the imidazole-oxirane core with those of other known bioactive scaffolds.

Computational and Theoretical Studies of 5 Oxiran 2 Yl 1h Imidazole

Electronic Structure and Bonding Analysis

The electronic properties of 5-(oxiran-2-yl)-1H-imidazole are fundamentally dictated by the interplay between the aromatic imidazole (B134444) ring and the strained oxirane (epoxide) ring. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to dissect these properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the capacity to accept an electron, reflecting electrophilic character. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be predominantly localized on the electron-rich imidazole ring, which is characteristic of imidazole and its derivatives. researchgate.net The LUMO, conversely, is likely to have significant contributions from the oxirane ring, particularly the C-O bonds, due to its strained nature and the presence of antibonding orbitals. The introduction of substituents can tune the energy levels of these frontier orbitals. rsc.org

While specific values for this compound are not published, we can infer representative energies from studies on similar imidazole derivatives calculated using DFT methods, often with the B3LYP functional and a 6-311G(d,p) or similar basis set. rsc.orgbhu.ac.in

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Imidazole-2-carboxaldehyde | -7.22 | -2.18 | 5.04 | B3LYP/6-311G |

| 2-Aminobenzimidazole (Gas Phase) | -5.89 | -0.78 | 5.11 | B3LYP/6-311++G(d,p) |

This table presents data from computational studies on analogous compounds to provide a representative understanding. The values for this compound may vary.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bhu.ac.in

For this compound, the MEP would likely show a region of high electron density (negative potential) around the N-3 nitrogen of the imidazole ring, which possesses a lone pair of electrons and is the most basic site. nih.govchegg.com The hydrogen atom on the N-1 nitrogen would exhibit a positive potential, making it the most acidic proton. chegg.com The oxirane ring's oxygen atom would also show a negative potential, while the carbon atoms of the strained ring would have a more positive character, making them susceptible to nucleophilic attack, which is characteristic of epoxide ring-opening reactions. masterorganicchemistry.com

Calculations on the parent imidazole molecule show natural charge values of -0.290 for N-1 and -0.217 for N-3, confirming the electron-rich nature of the nitrogen atoms. nih.gov The MEP surface of imidazole-2-carboxaldehyde similarly illustrates a negative potential around the imidazole nitrogen atoms and a positive potential around the aldehyde group, indicating the respective sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is defined by the bond lengths, bond angles, and dihedral angles between the imidazole and oxirane rings. Computational methods can optimize the molecular geometry to find the most stable conformation.

The imidazole ring itself is a planar, five-membered aromatic heterocycle. purkh.com The oxirane ring is a strained three-membered ring. The linkage between these two rings is a single C-C bond, which allows for rotational freedom. Conformational analysis involves studying the energy of the molecule as a function of the dihedral angle of this connecting bond to identify the most stable conformers. Such studies have been performed for various substituted imidazoles, like N-vinylimidazole, to understand their conformational behavior. rsc.orgacs.org For this compound, the lowest energy conformer would likely seek to minimize steric hindrance between the two rings.

Table 2: Predicted Molecular Geometry Parameters for this compound based on Analogous Structures

| Parameter | Bond/Angle | Predicted Value | Basis |

|---|---|---|---|

| Bond Length | C4-C5 (Imidazole) | ~1.37 Å | Imidazole Ring Data |

| Bond Length | N1-C5 (Imidazole) | ~1.38 Å | Imidazole Ring Data |

| Bond Length | C-O (Oxirane) | ~1.47 Å | Epoxide Ring Data |

| Bond Length | C-C (Oxirane) | ~1.48 Å | Epoxide Ring Data |

| Bond Length | C5-C(oxirane) | ~1.50 Å | Single C-C bond |

| Bond Angle | C4-C5-N1 (Imidazole) | ~107° | Imidazole Ring Data |

This table provides estimated values based on standard bond lengths and angles for imidazole and oxirane rings from computational and experimental studies on analogous compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the mapping of energy landscapes. The most pertinent reaction involving this compound is the interaction between the imidazole and epoxide moieties, particularly in the context of polymerization or ring-opening reactions.

Theoretical studies on the imidazole-catalyzed ring-opening of epoxides have been conducted using DFT methods. sci-hub.stresearchgate.net These studies show that the reaction typically initiates with the nucleophilic attack of the imidazole nitrogen (N-3) on one of the carbon atoms of the epoxide ring. researchgate.netresearchgate.net This leads to the formation of a zwitterionic intermediate.

A transition state (TS) represents the highest energy point along a reaction coordinate. Computational chemistry allows for the precise location and characterization of these transient structures. For the ring-opening of the oxirane in this compound by another nucleophile (or another imidazole molecule), the transition state would involve the partial formation of a new bond between the nucleophile and an oxirane carbon, and the partial breaking of the corresponding C-O bond of the epoxide.

In a study of the 2-methylimidazole-catalyzed phenol-epoxide ring-opening, the key transition state (IMD-TS1) showed the imidazole nitrogen approaching an epoxide carbon at a distance of 1.972 Å, with the epoxide C-O bond elongating to 1.918 Å. sci-hub.st The calculation of vibrational frequencies is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface or reaction profile can be constructed. This map provides the activation energies (the energy difference between reactants and the transition state) for each step of the reaction.

Table 3: Representative Activation Energies for Imidazole-Epoxide Reactions from Computational Studies

| Reaction Step | System | Activation Energy (kcal/mol) | Method |

|---|---|---|---|

| Epoxide Ring-Opening | 2-Methylimidazole + Phenol + Epoxide | 27.4 | DFT (B3PW91) |

| Cycloaddition Path A | Nitrile Oxide + Allylated Pyrazole | 23.09 | DFT (Chloroform) |

This table showcases activation energies from computational studies on analogous reaction systems to illustrate the energy landscape of imidazole-epoxide interactions.

Prediction of Spectroscopic Properties and Reactivity Trends

Computational chemistry offers a powerful toolkit for predicting the spectroscopic and reactivity characteristics of molecules like this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict various properties. nih.govnih.govasianpubs.org

Spectroscopic Properties:

Theoretical calculations can forecast the spectral data that would be obtained from experimental techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. asianpubs.orgniscpr.res.innih.gov By calculating the vibrational frequencies, it is possible to predict the key absorption bands in the IR spectrum, which correspond to the stretching and bending of specific bonds within the molecule, such as the C-N and C-H bonds of the imidazole ring and the C-O bonds of the oxirane ring. asianpubs.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. nih.govniscpr.res.in

UV-Vis absorption spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT). nih.gov These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 1: Predicted Spectroscopic Data for this compound (Representative)

| Spectroscopic Technique | Predicted Parameter | Representative Value Range |

| ¹H NMR | Chemical Shift (ppm) | Imidazole protons: 7.0-8.0; Oxirane protons: 2.5-3.5 |

| ¹³C NMR | Chemical Shift (ppm) | Imidazole carbons: 115-140; Oxirane carbons: 40-60 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3100-3300; C=N stretch: ~1500-1600; C-O-C stretch: ~1250 |

| UV-Vis Spectroscopy | Maximum Absorption (λmax, nm) | ~210-230 |

Note: The values in this table are representative and based on computational studies of similar imidazole derivatives. Actual experimental values may vary.

Reactivity Trends:

The reactivity of this compound can be assessed through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. asianpubs.org

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asianpubs.org For this compound, the nitrogen atoms of the imidazole ring are expected to be nucleophilic sites, while the strained oxirane ring presents sites susceptible to nucleophilic attack and ring-opening reactions.

Adsorption Phenomena and Surface Interactions (Non-Biological Contexts)

The interaction of this compound with various surfaces, particularly in non-biological settings such as on metals, is of significant interest for applications like corrosion inhibition. Imidazole and its derivatives are known to be effective corrosion inhibitors for metals like steel and aluminum. acs.orgresearchgate.neticm.edu.pl

Computational studies, including DFT and molecular dynamics (MD) simulations, can elucidate the adsorption mechanism of this compound on a metal surface. acs.orgicm.edu.pl These studies predict that the molecule can adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The nitrogen atoms of the imidazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic ring can interact strongly with the vacant d-orbitals of the metal. acs.org The oxygen atom of the oxirane ring can also participate in these interactions.

This adsorption leads to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. acs.org The efficiency of this inhibition is related to the strength of the adsorption, which can be quantified by calculating the adsorption energy.

Table 2: Predicted Adsorption Parameters for this compound on a Steel Surface (Representative)

| Parameter | Description | Representative Value |

| Adsorption Energy (Eads) | The energy released upon adsorption of the molecule on the surface. A more negative value indicates stronger adsorption. | -150 to -200 kJ/mol |

| Binding Energy | The energy required to separate the adsorbed molecule from the surface. | 150 to 200 kJ/mol |

| Charge Transfer (ΔN) | The fraction of an electron transferred from the molecule to the metal surface, indicating the extent of chemical bond formation. | 0.3 to 0.5 |

Note: The values in this table are representative and based on computational studies of similar imidazole-based corrosion inhibitors.

Applications in Advanced Chemical Sciences and Materials Development

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The dual functionality of 5-(oxiran-2-yl)-1H-imidazole renders it a highly versatile intermediate in organic synthesis. The imidazole (B134444) ring can participate in a variety of chemical transformations, including alkylation, acylation, and coordination with metal ions. rsc.orgnih.gov Simultaneously, the oxirane (epoxide) ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a range of functional groups.

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from general synthetic methods for producing glycidyl-substituted heterocyclic compounds. A plausible synthetic route would involve the reaction of a suitable precursor, such as 4(5)-imidazolecarboxaldehyde nih.gov, followed by a series of transformations to introduce the oxirane ring, for instance, via a Wittig reaction to form an allyl group, followed by epoxidation. Another potential route could involve the direct glycidylation of a protected imidazole derivative using epichlorohydrin (B41342). The synthesis of various substituted imidazoles is well-established, often involving multicomponent reactions. nih.govias.ac.innih.gov

The reactivity of the epoxide ring allows for the introduction of various nucleophiles, leading to the formation of diverse functionalized imidazole derivatives. For example, reaction with amines, alcohols, or thiols would result in the corresponding amino alcohol, ether alcohol, or thioether alcohol derivatives of the imidazole core. This versatility makes this compound a valuable precursor for creating libraries of complex molecules for applications in medicinal chemistry and materials science.

Polymer Chemistry Applications

The presence of the polymerizable epoxide group makes this compound a significant monomer and building block in polymer chemistry.

The epoxide ring of this compound can undergo ring-opening polymerization (ROP) to produce polyethers with pendant imidazole groups. The polymerization can be initiated by anionic, cationic, or coordination catalysts. rsc.orgresearchgate.net The resulting imidazole-substituted poly(ethylene oxide) or related polyether structures are of significant interest due to their potential applications in areas such as gene delivery, where the imidazole groups can act as proton sponges, and in the development of smart materials that respond to stimuli like pH. researchgate.net

Research on related imidazole-containing epoxides has demonstrated that the polymerization can proceed in a controlled manner, allowing for the synthesis of polymers with defined molecular weights and architectures, such as block copolymers. researchgate.net The polymerization of glycidyl (B131873) monomers, in general, has been shown to be achievable through various methods, including zwitterionic polymerization to form cyclic polyethers. epa.gov

Table 1: Potential Polymerization Characteristics of this compound

| Polymerization Method | Potential Initiators/Catalysts | Resulting Polymer Structure | Potential Applications |

| Anionic ROP | Alkoxides, hydroxides | Linear polyether with pendant imidazole groups | Gene delivery, smart materials |

| Cationic ROP | Protic acids, Lewis acids | Branched or cross-linked polyethers | Coatings, adhesives |

| Coordination ROP | Metal-based catalysts | Stereoregular polyethers | Advanced functional materials |

| Zwitterionic Polymerization | Lewis acids like B(C6F5)3 | Cyclic polyethers with imidazole units | Novel crown ether analogues |

Cross-linking Agent for Polymeric Materials

The bifunctional nature of this compound allows it to act as a cross-linking agent for various polymer systems. The epoxide ring can react with functional groups on polymer chains, such as amines, carboxyls, or hydroxyls, to form covalent bonds. The imidazole group itself can also participate in or catalyze cross-linking reactions. ias.ac.inresearchgate.netnih.gov

Studies on the use of imidazoles to accelerate the cross-linking of epoxidized natural rubber have shown that the imidazole facilitates the ring-opening of the epoxide by forming an imidazolium (B1220033) dicarboxylate species, which then reacts with the epoxy site. ias.ac.in This suggests that this compound could be a highly efficient cross-linker, as the imidazole moiety can catalyze the reaction of its own epoxide ring, as well as the epoxide groups of other molecules in the polymer matrix. This property is particularly valuable in the curing of epoxy resins and other thermosetting polymers, where it can lead to materials with enhanced thermal and mechanical properties. ias.ac.innsf.govlu.se Common cross-linking agents for epoxy resins often involve multifunctional molecules that create a robust three-dimensional network.

The use of this compound as a monomer or a post-polymerization modification reagent allows for the straightforward synthesis of imidazole-functionalized polymers. These polymers are of great interest due to the unique properties imparted by the imidazole group, such as catalytic activity, pH-responsiveness, and metal-ion coordination capabilities.

For instance, grafting this compound onto a polymer backbone containing reactive sites (e.g., hydroxyl or amine groups) would introduce the imidazole functionality. Alternatively, its use in copolymerization with other monomers allows for the tuning of the imidazole content in the final polymer, thereby controlling its properties. The synthesis of polymers containing glycidyl methacrylate, a related epoxy-functional monomer, is a well-established method for producing polymers that can be post-functionalized with various moieties, including imidazoles.

Table 2: Examples of Imidazole-Functionalized Polymer Systems

| Polymer Backbone | Method of Functionalization | Potential Properties and Applications |

| Poly(glycidyl methacrylate) | Post-polymerization reaction with imidazole | pH-responsive hydrogels, smart coatings |

| Poly(ethylene glycol) | Copolymerization with this compound | Biocompatible materials for drug delivery |

| Silicone Elastomers | Grafting and cross-linking with imidazole-containing molecules | Dielectric elastomers with enhanced performance nih.gov |

| Polyurethane | Incorporation of imidazole-functionalized cross-linkers | Adhesives with improved strength and water resistance researchgate.net |

Catalytic Roles and Coordination Chemistry

The imidazole moiety in this compound can play a direct role in catalysis and coordination chemistry.

Imidazole and its derivatives are known to be effective organocatalysts for a variety of organic transformations. rsc.org They can act as nucleophilic catalysts, general bases, or general acids. The imidazole group in this compound can, for example, catalyze the hydrolysis of esters or the formation of amides.

The presence of the neighboring epoxide ring could potentially modulate the catalytic activity of the imidazole. Furthermore, after the ring-opening of the epoxide to form a hydroxyl group, this new functionality could participate in cooperative catalysis with the imidazole ring, potentially leading to enhanced catalytic efficiency and selectivity in certain reactions. While specific organocatalytic applications of this compound have not been detailed in the literature, the known catalytic activity of imidazoles suggests its potential in this area. rsc.org

Chemical Probe Development for Molecular Interaction Studies (Non-Clinical)

No specific studies detailing the use of this compound as a chemical probe for molecular interaction studies have been identified in the surveyed literature.

In principle, the bifunctional nature of this compound could make it a candidate for the development of chemical probes. The reactive epoxy group can form covalent bonds with nucleophilic residues on biomolecules, such as the side chains of cysteine or lysine, a strategy employed in activity-based protein profiling. The imidazole moiety, being a common motif in biologically active molecules, could direct the probe to specific binding sites. peacta.org

The development of fluorescent probes often involves incorporating a fluorophore into a molecule that can selectively interact with a target. While this compound is not inherently fluorescent, it could be chemically modified to include a fluorescent tag. For instance, imidazole-fused benzothiadiazole derivatives have been developed as fluorescent probes for pH sensing in living cells. mdpi.com

Corrosion Inhibition Applications (Mechanistic Chemical Aspects)

There is no specific research available on the mechanistic aspects of corrosion inhibition by this compound. However, the broader class of imidazole derivatives has been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. igi-global.comresearchgate.netpeacta.orgkfupm.edu.saigi-global.com

The mechanism of corrosion inhibition by imidazole compounds generally involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. kfupm.edu.sanih.gov This adsorption can occur through several interactions:

Chemisorption: The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. kfupm.edu.sabohrium.com

Physisorption: In acidic solutions, the imidazole ring can become protonated, leading to electrostatic interactions with the negatively charged metal surface (at potentials negative to the potential of zero charge).

Pi-Electron Interactions: The π-electrons of the aromatic imidazole ring can also interact with the metal surface. bohrium.com

The presence of the oxirane ring in this compound could potentially enhance its corrosion inhibition properties. The oxygen atom in the epoxy group provides an additional site for coordination with the metal surface. Furthermore, under certain conditions, the epoxy ring could undergo ring-opening polymerization on the metal surface, forming a more robust and adherent protective film.

Table 2: General Mechanisms of Imidazole Derivatives as Corrosion Inhibitors

| Interaction Type | Description | Key Moieties |

| Chemisorption | Coordination bonds between heteroatoms and metal. | Imidazole nitrogen atoms, other heteroatoms (e.g., oxygen from the oxirane ring). |

| Physisorption | Electrostatic attraction between protonated inhibitor and charged metal surface. | Protonated imidazole ring. |

| Pi-Electron Stacking | Interaction of aromatic π-system with the metal surface. | Imidazole ring. |

This table presents generalized information for imidazole derivatives and is not based on specific data for this compound.

Future Research Trajectories and Unresolved Challenges

Exploration of Undiscovered Synthetic Methodologies

The development of novel and efficient synthetic routes to 5-(oxiran-2-yl)-1H-imidazole and its derivatives is paramount for unlocking its full potential. While established methods for the synthesis of epoxides and imidazoles exist, direct and selective construction of this specific molecule presents ongoing challenges. Future research should focus on several key areas:

Asymmetric Synthesis: The epoxide group in this compound contains a chiral center, meaning the development of enantioselective synthetic methods is crucial for applications where stereochemistry is critical, such as in pharmaceuticals or chiral catalysts. Exploring chiral catalysts for the epoxidation of a suitable imidazole (B134444) precursor or the use of chiral building blocks in a convergent synthesis are promising avenues. The use of chiral epoxides in the synthesis of functionalized isoxazoles has demonstrated that nucleophilic attack can proceed with high stereoselectivity, a principle that could be applied here. nih.gov

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions for the synthesis of substituted 5-(oxiran-2-yl)-1H-imidazoles would significantly improve efficiency and atom economy. nih.govnih.gov Such strategies could involve the in-situ formation of an imidazole ring followed by a directed epoxidation, or the condensation of multiple components to rapidly build molecular complexity around the core structure.

Green Synthetic Approaches: Future synthetic methodologies should prioritize environmentally benign conditions. This includes the use of water as a solvent, which has been shown to accelerate some imidazole syntheses, and the development of catalyst-free or solvent-free reaction conditions. nih.govresearchgate.net Mechanochemical methods, which have proven effective for screening different solid forms of zeolitic imidazolate frameworks, could also be explored for the synthesis of this compound. acs.org

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound opens the door to a wide array of chemical transformations. While the independent reactivity of imidazoles and epoxides is well-documented, the interplay between these two groups within the same molecule is a fertile ground for discovering novel reactivity.

Intramolecular Reactions: The proximity of the imidazole and epoxide rings could facilitate novel intramolecular cyclizations or rearrangements. For instance, the imidazole nitrogen could act as an internal nucleophile to open the epoxide ring, leading to the formation of bicyclic structures. The conditions for such reactions, including the choice of solvent and catalyst, would need to be systematically investigated.

Controlled Ring-Opening: The regioselective and stereoselective ring-opening of the epoxide is a key transformation. researchgate.netmdpi.com Research should focus on developing methods to control which carbon of the epoxide is attacked and the stereochemical outcome of the reaction. This could be achieved through the use of specific catalysts, directing groups on the imidazole ring, or by varying the nucleophile.

Metal-Catalyzed Transformations: The imidazole moiety can act as a ligand for transition metals, potentially enabling novel catalytic transformations. For example, metal complexes of this compound could be used as catalysts themselves or could undergo metal-catalyzed cross-coupling reactions to introduce further functionality.

Advancements in High-Throughput Synthesis and Screening for Chemical Discovery

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput synthesis (HTS) and screening methods are indispensable. bmglabtech.comnih.gov

Combinatorial Library Synthesis: By systematically varying the substituents on the imidazole ring and using a range of nucleophiles to open the epoxide, large libraries of related compounds can be generated. This can be achieved using automated synthesis platforms and microplate formats. bmglabtech.comnih.gov

Assay Development: The development of robust and miniaturized assays is crucial for screening these compound libraries for desired properties. nih.gov For example, fluorescence-based assays could be used to identify compounds that bind to specific biological targets or that exhibit interesting photophysical properties. nih.govresearchgate.net

Data Analysis and Predictive Modeling: The large datasets generated from HTS require sophisticated data analysis techniques. Machine learning algorithms can be employed to identify structure-activity relationships and to build predictive models that can guide the design of new compounds with improved properties. nih.gov

Integration of Advanced Theoretical Modeling with Experimental Research

Computational chemistry and theoretical modeling are powerful tools that can provide deep insights into the structure, reactivity, and properties of this compound. researchgate.netresearchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of synthetic reactions and reactivity patterns. researchgate.netsci-hub.st This can help in understanding the factors that control selectivity and in designing more efficient reaction conditions. For example, theoretical studies on the imidazole-catalyzed ring-opening of epoxides have clarified the role of the imidazole as a nucleophilic catalyst and the nature of the active species. researchgate.net

Prediction of Properties: Computational methods can be used to predict a wide range of properties, including spectroscopic data (NMR, IR), electronic properties (HOMO-LUMO gap), and even potential biological activity through molecular docking studies. nih.govresearchgate.net This can help to prioritize synthetic targets and to rationalize experimental observations.

Rational Design of Novel Molecules: By combining theoretical predictions with experimental validation, it is possible to rationally design new derivatives of this compound with tailored properties for specific applications.

Development of Novel Applications in Emerging Fields of Material Science

The unique chemical structure of this compound makes it a promising building block for the development of advanced materials.

Polymer Chemistry: The epoxide group can undergo ring-opening polymerization to produce functional polymers. researchgate.netacs.org The imidazole side chains can then impart specific properties to the polymer, such as catalytic activity, metal-coordinating ability, or pH-responsiveness. researchgate.net These polymers could find applications as ion-transport membranes, hydrogels, or coatings. researchgate.netresearchgate.net

Curing Agents for Epoxy Resins: Imidazole derivatives are known to be effective curing agents and accelerators for epoxy resins. researchgate.netacs.orgresearchgate.netresearchgate.netacs.org The presence of both an imidazole and an epoxide in the same molecule could lead to novel curing behaviors and the formation of highly cross-linked polymer networks with enhanced thermal and mechanical properties.

Functional Materials: The imidazole moiety can be used to create materials with interesting optical or electronic properties. rsc.org For example, imidazole-based compounds have been investigated as fluorescent materials and as components of organic light-emitting diodes (OLEDs). researchgate.netrsc.org The ability of the imidazole ring to participate in hydrogen bonding and to coordinate with metal ions also opens up possibilities for the design of sensors and self-assembling materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(oxiran-2-yl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of imidazole derivatives often involves cycloaddition reactions or condensation of glyoxal with amines and aldehydes. For introducing the oxiran (epoxide) group, post-functionalization via oxidation of a vinyl intermediate using peracids (e.g., mCPBA) is a viable approach. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Lewis acids) significantly impact reaction efficiency. For example, cycloaddition reactions under inert atmospheres at 60–80°C have yielded structurally related imidazoles with >70% purity after column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the imidazole protons (δ 7.2–7.8 ppm) and oxiran protons (δ 3.1–4.3 ppm).

- IR Spectroscopy : Identify C-O stretching (epoxide) at ~1250 cm⁻¹ and N-H stretches (imidazole) at ~3400 cm⁻¹.

- X-Ray Crystallography : Resolve the stereochemistry of the oxiran ring using SHELX software for small-molecule refinement .

- Elemental Analysis : Validate purity (≥95% C, H, N content) .

Q. How does the reactivity of the oxiran moiety influence downstream modifications of this compound?

- Methodological Answer : The epoxide’s electrophilic nature enables nucleophilic ring-opening reactions. For example:

- Amine Attack : React with primary amines (e.g., benzylamine) in ethanol at 50°C to form β-amino alcohols.

- Acid-Catalyzed Hydrolysis : Use H2SO4 in THF/water to yield diols, monitored by TLC.

- Thiol Addition : Treat with thiophenol under basic conditions to generate sulfhydryl adducts .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., cytochrome P450). The oxiran group’s strained ring may form covalent bonds with catalytic residues .

- DFT Calculations : Calculate electrophilicity indices (e.g., Fukui functions) to prioritize reactive sites for functionalization .

- MD Simulations : Assess stability in aqueous vs. lipid membranes to guide drug delivery strategies.

Q. What strategies resolve contradictions in reported biological activity data for imidazole-epoxide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type specificity.

- Metabolite Profiling : Use LC-MS to detect oxidation byproducts (e.g., diols) that may alter activity .

- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on the imidazole ring) using a library of analogs .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Store at –20°C in anhydrous DMSO; avoid >40°C to prevent epoxide polymerization.

- pH Sensitivity : Degradation accelerates in acidic media (pH < 5); use buffered solutions (pH 7.4) for bioassays.

- Light Exposure : Protect from UV light to avoid radical-initiated ring-opening .

Key Recommendations for Researchers

- Synthesis : Prioritize epoxidation post-imidazole formation to avoid side reactions.

- Characterization : Combine NMR with X-ray data to confirm stereochemistry.

- Biological Assays : Include stability controls (e.g., vehicle-only groups) to account for epoxide hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.